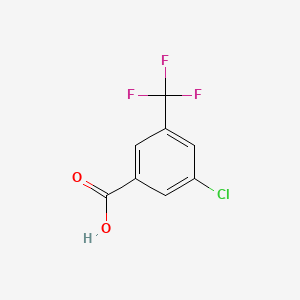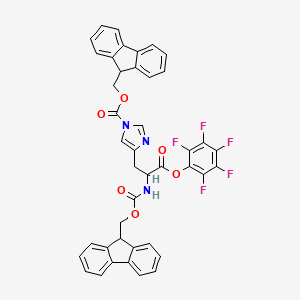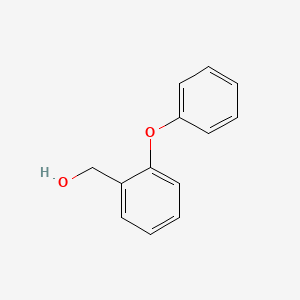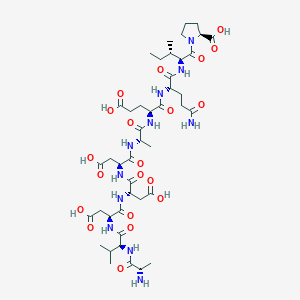
Laccase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A copper-containing oxidoreductase enzyme that catalyzes the oxidation of 4-benzenediol to 4-benzosemiquinone. It also has activity towards a variety of O-quinols and P-quinols. It primarily found in FUNGI and is involved in LIGNIN degradation, pigment biosynthesis and detoxification of lignin-derived products.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Pollution Control
Laccases are noted for their capacity to oxidize phenolic and non-phenolic lignin-related compounds and resistant environmental pollutants, marking their significance in biotechnological applications. These enzymes are pivotal in controlling environmental pollution, soil bioremediation, and the biodegradation of environmental phenolic pollutants. They play a crucial role in the removal of endocrine disruptors and are employed in biosensors and analytical applications to monitor a broad spectrum of compounds, thus contributing to a cleaner environment (Othman, Rodríguez-Couto, & Mechichi, 2022).
Industrial Effluent Detoxification
Laccases are recognized for their role in the detoxification of industrial effluents, predominantly from the paper and pulp, textile, and petrochemical industries. Their ability to remove xenobiotic substances and produce polymeric products also makes them a vital tool for bioremediation purposes, including the cleanup of herbicides, pesticides, and certain explosives in soil (Couto & Herrera, 2006).
Food Industry
In the food industry, laccases are employed for various technological purposes including the stabilization of must and wine, and modification of molecules naturally occurring in foods and beverages. Their interaction with phenols, carbohydrates, unsaturated fatty acids, and thiol-containing proteins can significantly influence the quality and stability of food products (Backes et al., 2021).
Water Purification
The immobilization of laccase enhances its stability and operational viability, making it a promising biocatalyst for micro-pollutants removal and water purification. The reusability of immobilized laccase adds an economic advantage to its practical applications in water purification technologies (Zhou, Zhang, & Yanpeng, 2021).
Synthesis of Organic Compounds
Laccases are extensively used in organic synthesis, environmental pollutant treatment, and other biotechnological applications. Their involvement in dimerization, polymerization, oxidation, and amination of organic compounds highlights their versatility and importance in the development of green chemistry technologies (Mogharabi & Faramarzi, 2014).
Fabrication of Green Composites
The specific ability of laccases to oxidize lignin is exploited in the fabrication of green composites, especially in the pulp and paper industry. The laccase-mediated treatments of fibers result in the generation of free radicals on the fiber surface, facilitating cross-linking reactions and contributing to the manufacturing of binderless fiberboards and green composites (Nasir et al., 2015).
Eigenschaften
Produktname |
Laccase |
|---|---|
Molekularformel |
C44H69N11O20 |
Molekulargewicht |
1072.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C44H69N11O20/c1-7-19(4)34(43(73)55-14-8-9-27(55)44(74)75)54-38(68)22(10-12-28(46)56)49-37(67)23(11-13-29(57)58)48-36(66)21(6)47-39(69)24(15-30(59)60)50-40(70)25(16-31(61)62)51-41(71)26(17-32(63)64)52-42(72)33(18(2)3)53-35(65)20(5)45/h18-27,33-34H,7-17,45H2,1-6H3,(H2,46,56)(H,47,69)(H,48,66)(H,49,67)(H,50,70)(H,51,71)(H,52,72)(H,53,65)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,74,75)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,33-,34-/m0/s1 |
InChI-Schlüssel |
AYXDLUGNBPVAHO-VZWDUYIWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Sequenz |
AVDDDAEQIP |
Synonyme |
Laccase Laccase B Laccase I Laccase II Laccase III Oxidase, p-Diphenol Oxidase, Urishiol p Diphenol Oxidase p-Diphenol Oxidase Urishiol Oxidase |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B1630726.png)
![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid](/img/structure/B1630730.png)
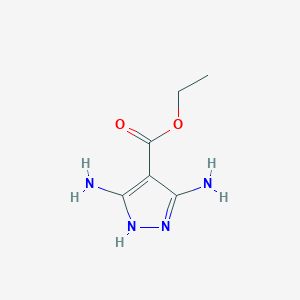
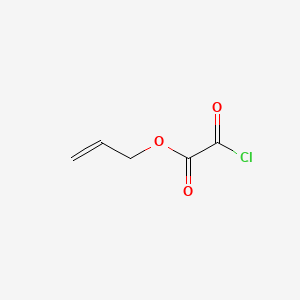
![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)
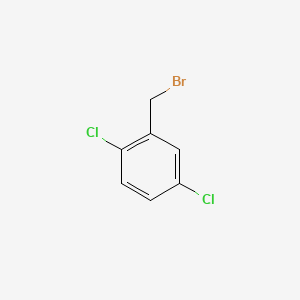
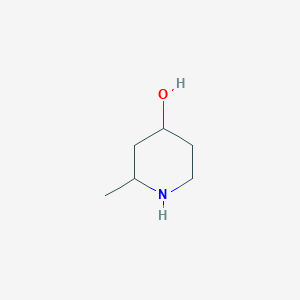
![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)
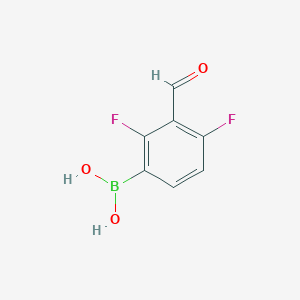
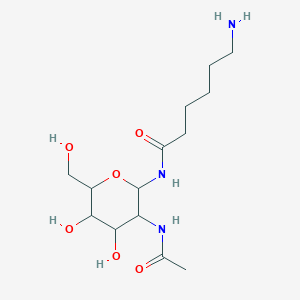
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)
